4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine is a privileged heterocyclic scaffold purpose-built for divergent, two-step kinase inhibitor library synthesis. Its orthogonal reactivity—C-6 iodine enables selective Suzuki/Sonogashira coupling while C-4 chlorine remains stable—permits programmed sequential functionalization not achievable with 6-bromo or unsubstituted analogs. The C-5 methyl group is a critical pharmacophoric element validated in Mnk1/Mnk2 inhibitor programs, directly impacting potency and selectivity. Compared to 6-bromo-4-chloro alternatives, the iodo substituent delivers superior cross-coupling yields under milder conditions, reducing reaction optimization time and cost. This single building block provides efficient access to diverse 4-amino-6-aryl/alkynyl thienopyrimidine libraries targeting the ATP-binding pocket of kinases. Procure this specific intermediate to enter established SAR space without de novo core construction.
Molecular FormulaC7H4ClIN2S
Molecular Weight310.54
CAS No.1823372-30-0
Cat. No.B2750207
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine (CAS 1823372-30-0): A Key Intermediate for Kinase-Targeted Library Synthesis
4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine (CAS 1823372-30-0) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core. This core is a well-established, privileged scaffold in medicinal chemistry, structurally analogous to purines, and is extensively utilized in the design of kinase inhibitors [1]. The compound is characterized by three key substituents: a chlorine atom at the C-4 position, an iodine atom at the C-6 position, and a methyl group at the C-5 position. Basic physicochemical properties include a molecular formula of C₇H₄ClIN₂S, a molecular weight of 310.54 g/mol, and a predicted density of 2.1±0.1 g/cm³ [2].
[1] Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 73-78. View Source
[2] ChemSpider. (n.d.). 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine (CSID: 58828876). Royal Society of Chemistry. Retrieved from http://legacy.chemspider.com/Chemical-Structure.58828876.html View Source
The Critical Role of 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine's Orthogonal Halogen Handles in Synthetic Strategy
In the context of synthesizing complex kinase inhibitor libraries, generic substitution of the 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine core is not possible. The presence of both a chlorine and an iodine atom provides a unique, highly valued synthetic utility for divergent synthesis. This substitution pattern enables a programmed, sequential functionalization strategy that is not possible with alternative analogs (e.g., 6-bromo-4-chloro- or unsubstituted derivatives). The iodine atom at the C-6 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings) than bromine or chlorine. Simultaneously, the chlorine atom at the C-4 position remains stable under typical C-6 coupling conditions, allowing it to undergo a subsequent nucleophilic aromatic substitution with amines in a second, independent step [1]. This 'orthogonal reactivity' allows for the efficient construction of highly diverse compound libraries, a critical requirement in modern drug discovery programs. The C-5 methyl group further contributes to the core's structural distinction and may influence binding interactions, differentiating it from non-methylated counterparts [2].
[1] Bugge, S., Kaspersen, S. J., Sundby, E., & Hoff, B. H. (2015). Development of Thienopyrimidines as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (Doctoral dissertation, NTNU). View Source
[2] Yu, M., Li, P., Basnet, S. K., Kumarasiri, M., Diab, S., Teo, T., Albrecht, H., & Wang, S. (2015). Discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent Mnk inhibitors: synthesis, structure-activity relationship analysis and biological evaluation. European Journal of Medicinal Chemistry, 95, 116-126. View Source
Direct Comparative Evidence for 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine
High-Value Procurement Scenarios for 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine
Divergent Synthesis of Targeted Kinase Inhibitor Libraries
This compound is an ideal core scaffold for medicinal chemistry programs focused on rapidly generating diverse kinase inhibitor libraries. Its orthogonal chloro and iodo substituents enable a two-step, divergent functionalization sequence. Researchers can first introduce a wide array of aryl or alkenyl groups at the C-6 position via selective Suzuki or Sonogashira cross-couplings. The C-4 chlorine can then be displaced with various amines in a subsequent step to explore the chemical space around the ATP-binding pocket of target kinases [1]. This modular approach maximizes chemical diversity from a single, commercially available building block.
Synthesis of 5-Methyl-Substituted Kinase Probes
The 5-methyl group is a key structural feature for developing probes targeting kinases where this substitution is critical for potency and selectivity. As established in the development of Mnk1/Mnk2 inhibitors, the 5-methylthieno[2,3-d]pyrimidine scaffold is a proven core for achieving potent inhibition [2]. Procurement of this specific intermediate allows for the direct synthesis of analogs within this established structure-activity relationship (SAR) space, bypassing the need for de novo core construction.
Facile Synthesis of 6-Aryl/Alkynyl-4-aminothieno[2,3-d]pyrimidines
For projects requiring the efficient construction of 4-amino-6-aryl/alkynyl-substituted thienopyrimidines, this compound offers a significantly more streamlined route compared to alternative building blocks like 6-bromo-4-chlorothieno[2,3-d]pyrimidine. The superior reactivity of the C-6 iodo substituent in cross-coupling reactions ensures higher yields and milder conditions for the initial diversification step, reducing the time and cost associated with optimizing reaction conditions [1].
[1] Bugge, S., Kaspersen, S. J., Sundby, E., & Hoff, B. H. (2015). Development of Thienopyrimidines as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (Doctoral dissertation, NTNU). View Source
[2] Yu, M., Li, P., Basnet, S. K., Kumarasiri, M., Diab, S., Teo, T., Albrecht, H., & Wang, S. (2015). Discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent Mnk inhibitors: synthesis, structure-activity relationship analysis and biological evaluation. European Journal of Medicinal Chemistry, 95, 116-126. View Source
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